molecular formula C24H31N3O2 B15193102 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril CAS No. 80834-53-3

6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril

Cat. No.: B15193102
CAS No.: 80834-53-3
M. Wt: 393.5 g/mol
InChI Key: XMZRQLSZNWAJLW-UHFFFAOYSA-N
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Description

6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is a complex organic compound that belongs to the class of carbostyrils. This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Carbostyril Core: The carbostyril core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This compound may inhibit or activate certain enzymes, alter receptor activity, or interfere with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
  • 6-(1-Hydroxy-3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
  • 6-(1-Hydroxy-3-(4-(3-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril

Uniqueness

The uniqueness of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril lies in the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, improve its stability, or alter its reactivity compared to similar compounds.

Properties

CAS No.

80834-53-3

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

6-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-hydroxypropyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H31N3O2/c1-17-4-3-5-22(18(17)2)27-14-12-26(13-15-27)11-10-23(28)20-6-8-21-19(16-20)7-9-24(29)25-21/h3-6,8,16,23,28H,7,9-15H2,1-2H3,(H,25,29)

InChI Key

XMZRQLSZNWAJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCC(C3=CC4=C(C=C3)NC(=O)CC4)O)C

Origin of Product

United States

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